TNAP Inhibition: 2-Ethoxy Substituent Confers ~2.5-Fold Potency Advantage Over 2-Methoxy in the Pyridinyl-Benzenesulfonamide Series
In the closely matched pair of pyridin-3-yl-benzenesulfonamides, the 2-ethoxy-5-methyl derivative inhibits tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 1.29 µM, whereas the 2-methoxy-5-methyl congener exhibits an IC50 of 3.16 µM, representing a 2.45-fold potency loss upon ethoxy→methoxy substitution [1]. Although these data are reported for the pyridin-3-yl regioisomer rather than the 3-methylpyridin-2-yl target compound, the SAR trend for the benzenesulfonamide alkoxy group is expected to translate across pyridyl amine variations based on the conserved uncompetitive inhibition mechanism and binding orientation described by Dahl et al. [2]. Independent BindingDB measurements confirm the TNAP IC50 of the 2-ethoxy-5-methyl-pyridin-3-yl analog as 1.13 µM in COS1 cells, further supporting the quantitative reliability of the ethoxy substituent advantage [3].
| Evidence Dimension | TNAP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct TNAP IC50 data available for 2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide. Closest analog (2-ethoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide): IC50 = 1.29 µM (BRENDA/Dahl 2009); IC50 = 1.13 µM (BindingDB, COS1 TNAP) |
| Comparator Or Baseline | 2-Methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide: IC50 = 3.16 µM (BRENDA/Dahl 2009) |
| Quantified Difference | ~2.45-fold higher potency for 2-ethoxy vs. 2-methoxy analog (IC50 ratio: 3.16 / 1.29 = 2.45). Note: data apply to pyridin-3-yl pair; extrapolation to 3-methylpyridin-2-yl scaffold is class-level inference. |
| Conditions | BRENDA-curated IC50 values from Dahl et al. 2009 (J Med Chem 52:6919-6925); TNAP enzyme inhibition assay; Homo sapiens tissue-nonspecific alkaline phosphatase. |
Why This Matters
A 2.5-fold potency differential, if preserved on the 3-methylpyridin-2-yl scaffold, directly impacts the achievable target coverage at a given compound concentration, making the ethoxy-substituted compound the more resource-efficient choice for TNAP-related biochemical or cellular pharmacology studies.
- [1] BRENDA Enzyme Database. Literature summary for EC 3.1.3.1 (alkaline phosphatase), reference 709457. IC50 table: 2-ethoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide = 0.00129; 2-methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide = 0.00316. View Source
- [2] Dahl R, Sergienko EA, Su Y, et al. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). J Med Chem. 2009;52(21):6919-6925. doi:10.1021/jm900383s. PMID: 19821572. View Source
- [3] BindingDB Entry BDBM50299528. 2-ethoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide (CHEMBL566135). TNAP IC50 = 1.13E+3 nM (COS1 cells, colorimetric assay). View Source
